molecular formula C25H22ClN3O4S B11442157 N-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide

N-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide

Cat. No.: B11442157
M. Wt: 496.0 g/mol
InChI Key: VLXWAXCVIFHHSE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide is a complex organic compound that belongs to the class of sulfonylacetamides. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, a methylphenyl group, and an imidazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide typically involves multiple steps. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the imidazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the acetamide group: This is typically done by reacting the sulfonylated imidazole with acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

N-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide can be compared with other sulfonylacetamides and imidazole derivatives. Similar compounds include:

    N-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide: Lacks the methylphenyl group.

    N-(4-chlorophenyl)-2-{[4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide: Lacks the methoxyphenyl group.

    N-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}ethanamide: Has an ethanamide group instead of an acetamide group.

These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H22ClN3O4S

Molecular Weight

496.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfonylacetamide

InChI

InChI=1S/C25H22ClN3O4S/c1-17-3-11-21(12-4-17)29-15-23(18-5-13-22(33-2)14-6-18)28-25(29)34(31,32)16-24(30)27-20-9-7-19(26)8-10-20/h3-15H,16H2,1-2H3,(H,27,30)

InChI Key

VLXWAXCVIFHHSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=C2S(=O)(=O)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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